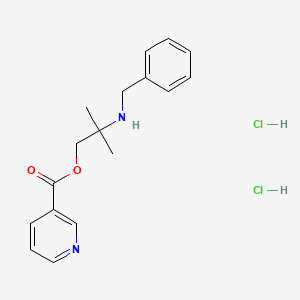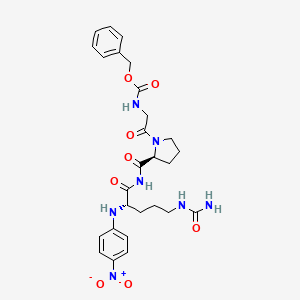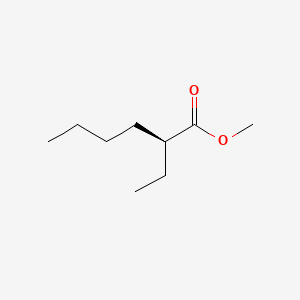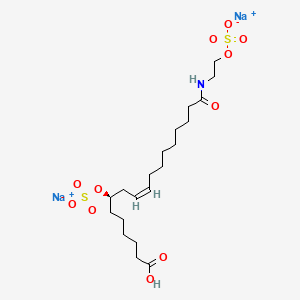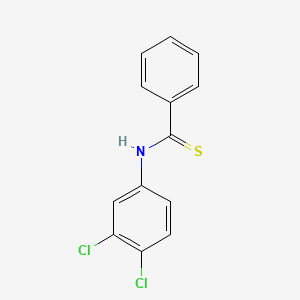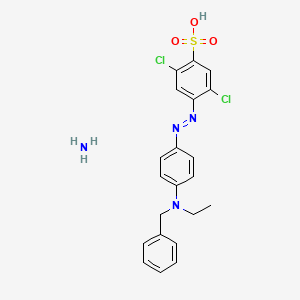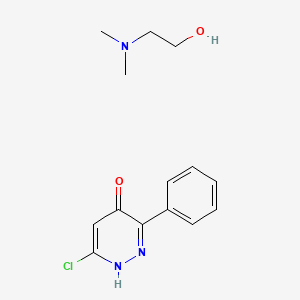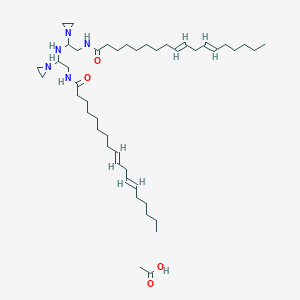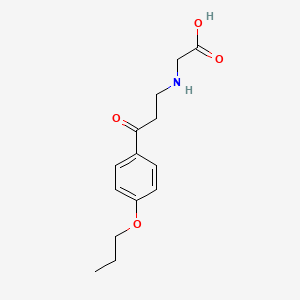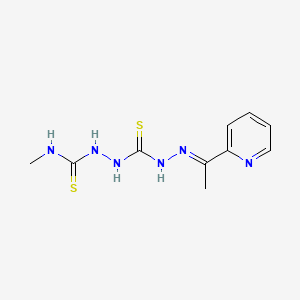
Carbonothioic dihydrazide, N''-((methylamino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonothioic dihydrazide, N’‘-((methylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is a complex organic compound that belongs to the class of thiosemicarbazides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbonothioic dihydrazide, N’‘-((methylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- typically involves the reaction of thiosemicarbazide with appropriate aldehydes or ketones under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires careful monitoring of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous monitoring systems can help in achieving consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Carbonothioic dihydrazide, N’‘-((methylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Carbonothioic dihydrazide, N’‘-((methylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential as an enzyme inhibitor or as a ligand for metal complexes. Its interactions with biological molecules can provide insights into its potential therapeutic applications.
Medicine
In medicine, derivatives of this compound may be explored for their potential as antimicrobial or anticancer agents. The ability to modify its structure allows for the development of compounds with specific biological activities.
Industry
In industrial applications, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism by which Carbonothioic dihydrazide, N’‘-((methylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes or receptors, leading to changes in their activity or function. The pathways involved can vary depending on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Carbonothioic dihydrazide, N’‘-((methylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- include other thiosemicarbazides and their derivatives
Propiedades
Número CAS |
127142-67-0 |
|---|---|
Fórmula molecular |
C10H14N6S2 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
1-methyl-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |
InChI |
InChI=1S/C10H14N6S2/c1-7(8-5-3-4-6-12-8)13-15-10(18)16-14-9(17)11-2/h3-6H,1-2H3,(H2,11,14,17)(H2,15,16,18)/b13-7+ |
Clave InChI |
FNNUVXCEIARERO-NTUHNPAUSA-N |
SMILES isomérico |
C/C(=N\NC(=S)NNC(=S)NC)/C1=CC=CC=N1 |
SMILES canónico |
CC(=NNC(=S)NNC(=S)NC)C1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[3-(Dodecyloxy)propyl][2-(2-hydroxyethoxy)ethyl]amino]ethanol](/img/structure/B12694865.png)

